molecular formula C3H9NO B587283 Trimethylamine-d9 N-Oxide CAS No. 1161070-49-0

Trimethylamine-d9 N-Oxide

Cat. No.: B587283
CAS No.: 1161070-49-0
M. Wt: 84.16 g/mol
InChI Key: UYPYRKYUKCHHIB-GQALSZNTSA-N
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Description

Trimethylamine-d9 N-Oxide is an isotopically enriched molecule, often used as an internal standard in various analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). This compound is a derivative of trimethylamine N-oxide, where the hydrogen atoms are replaced with deuterium, making it useful in stability studies and quantification of trimethylamine N-oxide in biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylamine-d9 N-Oxide can be synthesized from trimethylamine by treatment with hydrogen peroxide. The reaction involves the oxidation of trimethylamine to form trimethylamine N-oxide. The deuterated version is prepared similarly, but using deuterated reagents to ensure the incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated trimethylamine and hydrogen peroxide. The reaction conditions are carefully controlled to maximize yield and purity. The product is then purified through crystallization or distillation techniques to obtain the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

Trimethylamine-d9 N-Oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Trimethylamine-d9 N-Oxide has a wide range of applications in scientific research:

    Chemistry: Used as an internal standard in analytical chemistry for the quantification of trimethylamine N-oxide.

    Biology: Studied for its role in stabilizing protein structures under high pressure conditions.

    Medicine: Investigated for its potential role in cardiovascular diseases and other health conditions.

    Industry: Used in the production of stable isotopes for various industrial applications

Mechanism of Action

Trimethylamine-d9 N-Oxide exerts its effects primarily through its interaction with proteins and other biomolecules. It stabilizes protein structures by enhancing hydrogen bonding and reducing the destabilizing effects of pressure. In biological systems, it is metabolized by gut microbiota to trimethylamine, which is then oxidized to trimethylamine N-oxide by flavin-containing monooxygenase 3 in the liver .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Trimethylamine-d9 N-Oxide is unique due to its isotopic enrichment, which makes it particularly useful in analytical applications where precise quantification is required. Its stability and ability to act as an internal standard set it apart from its non-deuterated counterparts .

Properties

IUPAC Name

1,1,1-trideuterio-N,N-bis(trideuteriomethyl)methanamine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO/c1-4(2,3)5/h1-3H3/i1D3,2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYPYRKYUKCHHIB-GQALSZNTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C([2H])([2H])[2H])(C([2H])([2H])[2H])[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90858537
Record name N,N-Bis[(~2~H_3_)methyl](~2~H_3_)methanamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1161070-49-0
Record name N,N-Bis[(~2~H_3_)methyl](~2~H_3_)methanamine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90858537
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1161070-49-0
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